4,5,6,7-Tetramethyl-1H-benzimidazole
Description
4,5,6,7-Tetramethyl-1H-benzimidazole is a substituted benzimidazole derivative characterized by four methyl groups attached to the benzene ring of the benzimidazole core. This structural modification enhances its lipophilicity and steric bulk compared to simpler benzimidazoles. Its mechanism of action involves binding to bacterial targets, such as penicillin-binding proteins, through hydrogen bonding and hydrophobic interactions .
Properties
CAS No. |
106148-67-8 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4,5,6,7-tetramethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2/c1-6-7(2)9(4)11-10(8(6)3)12-5-13-11/h5H,1-4H3,(H,12,13) |
InChI Key |
DNTYIZWXLLFMLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
Synonyms |
1H-Benzimidazole,4,5,6,7-tetramethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The methyl groups in this compound enhance membrane permeability but reduce aqueous solubility compared to carboxylated analogs like 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid .
- The benzodioxol-substituted variant demonstrates stronger binding to MRSA targets (e.g., Thr621 and Ser392) due to additional hydrophobic and π-π interactions .
Antibacterial Efficacy Against MRSA
| Compound | Binding Score (BSS) | Hydrogen Bonds Formed | Unfavorable Interactions |
|---|---|---|---|
| This compound | 40% | Thr621 (1 bond) | Ser392 (1 donor clash) |
| Cefotaxime (Control) | 50% | Multiple residues | Ser392 (2 donor clashes) |
| Bis(4-ethylbenzylidene) sorbitol | 40% | N/A | None reported |
Insights :
- The tetramethyl derivative achieves comparable BSS to cefotaxime but with fewer unfavorable interactions, suggesting a more stable ligand-receptor complex .
- The benzodioxol-substituted analog, however, forms five amino acid interactions, indicating higher binding specificity .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid | 4,5,6,7-Tetrafluoroindoline |
|---|---|---|---|
| LogP (Lipophilicity) | 3.2 (estimated) | 1.8 | 2.5 |
| Water Solubility | Low | High | Moderate |
| Bioavailability (Lipinski Rule Compliance) | Yes (4/5 rules) | Yes (3/5 rules) | Yes (4/5 rules) |
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
